molecular formula C9H17NO B2553970 (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane CAS No. 2375254-64-9

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B2553970
CAS No.: 2375254-64-9
M. Wt: 155.241
InChI Key: MXNCCSMZCLPXRJ-KVARREAHSA-N
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Description

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[320]heptane is a bicyclic compound with a unique structure that includes a methoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction or other cyclization methods.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using reagents such as methyl iodide or dimethyl sulfate.

    Addition of Methyl Groups: The two methyl groups are added via alkylation reactions, using reagents like methyl lithium or methyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the bicyclic core, using reagents such as sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium compounds, Grignard reagents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane: A stereoisomer with similar chemical properties but different biological activity.

    6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane: A compound lacking the specific stereochemistry, which may affect its reactivity and interactions.

    7,7-Dimethyl-2-azabicyclo[3.2.0]heptane: A related compound without the methoxy group, leading to different chemical and biological properties.

Uniqueness

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,5R)-6-methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)7-6(4-5-10-7)8(9)11-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCCSMZCLPXRJ-KVARREAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1OC)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H](C1OC)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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